5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile
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Overview
Description
The compound 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile is a complex organic molecule that features a combination of pyridine, piperazine, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. The key steps may include:
Preparation of 3,5-Dichloropyridine: This can be synthesized through chlorination of pyridine.
Synthesis of Piperazine Derivative: The piperazine ring can be functionalized with the 3,5-dichloropyridine moiety through nucleophilic substitution.
Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through a series of reactions, including nitration and subsequent reduction.
Coupling Reactions: The final compound is obtained by coupling the piperazine derivative with the benzonitrile core under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 3,5-Dichloropyridine
- Piperazine derivatives
Uniqueness
The uniqueness of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H16Cl2F6N4O |
---|---|
Molecular Weight |
573.3 g/mol |
IUPAC Name |
5-[4-(3,5-dichloropyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C25H16Cl2F6N4O/c26-17-10-21(27)22(35-13-17)36-5-7-37(8-6-36)23(38)19-9-15(12-34)18(11-20(19)25(31,32)33)14-1-3-16(4-2-14)24(28,29)30/h1-4,9-11,13H,5-8H2 |
InChI Key |
UQRCXUQWPFWACV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)C3=C(C=C(C(=C3)C#N)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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